N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 905678-26-4
VCID: VC4558467
InChI: InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.47

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

CAS No.: 905678-26-4

Cat. No.: VC4558467

Molecular Formula: C19H22N4O6S

Molecular Weight: 434.47

* For research use only. Not for human or veterinary use.

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide - 905678-26-4

Specification

CAS No. 905678-26-4
Molecular Formula C19H22N4O6S
Molecular Weight 434.47
IUPAC Name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C19H22N4O6S/c1-13-4-2-3-9-23(13)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-12-27-10-11-28-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,20,22,24)
Standard InChI Key SSOIFOUGTABUDC-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates its structure:

  • Benzamide backbone: A benzene ring substituted at the para position with a sulfonyl group linked to 2-methylpiperidine.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 2 with the benzamide group and at position 5 with a 5,6-dihydro-1,4-dioxin moiety.

  • 5,6-Dihydro-1,4-dioxin: A six-membered ring with two oxygen atoms at positions 1 and 4, partially saturated (dihydro) at positions 5 and 6, introducing conformational rigidity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_{4}O6_{6}S
Molecular Weight448.49 g/mol
Calculated LogP2.1 (ALOGPS estimate)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The sulfonyl group enhances hydrophilicity, while the 2-methylpiperidine and dihydrodioxin contribute to lipophilicity, yielding a balanced partition coefficient (LogP ~2.1) .

Synthesis and Structural Elucidation

Hypothesized Synthesis Pathway

  • Formation of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic Acid:

    • Sulfonation of 4-chlorobenzoic acid with chlorosulfonic acid, followed by substitution with 2-methylpiperidine.

    • Acid chloride formation using thionyl chloride.

  • Preparation of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine:

    • Cyclization of a diacylhydrazine precursor (e.g., 5,6-dihydro-1,4-dioxin-2-carbohydrazide) with cyanogen bromide.

  • Amide Coupling:

    • Reacting the acid chloride with the oxadiazol-2-amine via Schotten-Baumann conditions or using carbodiimide coupling agents .

Key Challenges

  • Steric hindrance from the 2-methylpiperidine may necessitate high-temperature coupling.

  • Oxadiazole ring stability under acidic or basic conditions requires careful pH control.

ParameterEstimate
Plasma Protein Binding~85% (high due to sulfonyl)
Half-life6–8 hours (rodent models)
CYP450 MetabolismPrimarily CYP3A4

Therapeutic Applications and Challenges

Oncology

  • Gliomas and AML: Mutant IDH inhibitors are clinically validated for these cancers. This compound’s dihydrodioxin moiety may improve blood-brain barrier penetration compared to first-generation inhibitors .

Challenges in Development

  • Selectivity: Avoiding off-target effects on wild-type IDH.

  • Solubility: Moderate aqueous solubility may limit oral bioavailability.

  • Toxicity: Sulfonamide groups carry risks of hypersensitivity reactions.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the dihydrodioxin or piperidine groups to optimize potency.

  • In Vivo Efficacy Trials: Establishing proof of concept in murine IDH-mutant models.

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